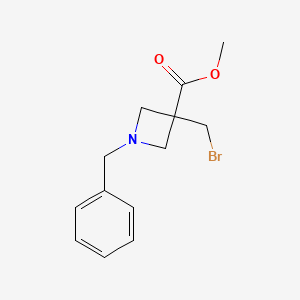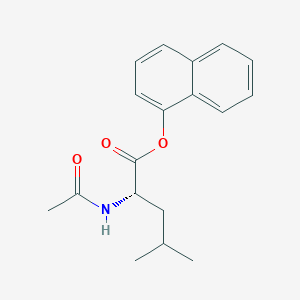![molecular formula C18H13F3N2O5 B11833055 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy, methyl, nitro, and trifluoromethylphenoxy groups. These substitutions confer specific chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy, methyl, nitro, and trifluoromethylphenoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups at specific positions on the molecule .
科学的研究の応用
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include other quinolinone derivatives with different substituents, such as:
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(methyl)phenoxy]-
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(chloromethyl)phenoxy]-
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(fluoromethyl)phenoxy]-
Uniqueness
The presence of the trifluoromethyl group in 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s effectiveness in various applications compared to its analogs .
特性
分子式 |
C18H13F3N2O5 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13F3N2O5/c1-9-6-14(24)22-16-12(23(25)26)8-13(27-2)17(15(9)16)28-11-5-3-4-10(7-11)18(19,20)21/h3-8H,1-2H3,(H,22,24) |
InChIキー |
BWUPVYVRVOUCBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)


![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)


![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
